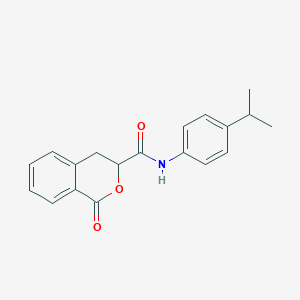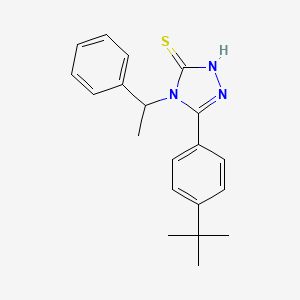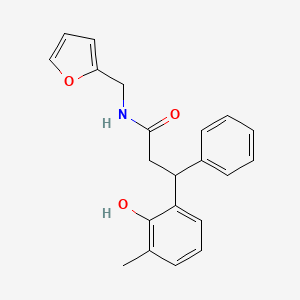
N-(4-isopropylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
Descripción general
Descripción
N-(4-isopropylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide, also known as Compound A, is a small molecule compound that has been widely studied for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of N-(4-isopropylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide A is not fully understood, but it is believed to act on multiple targets within cells. One proposed mechanism is that this compound A inhibits the activity of a protein called NF-κB, which plays a key role in regulating inflammation and cell survival. By inhibiting NF-κB activity, this compound A may reduce inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound A has been shown to have a range of biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, this compound A has been shown to induce cell cycle arrest and apoptosis, as well as inhibit the migration and invasion of cancer cells. In immune cells, this compound A has been shown to reduce the production of inflammatory cytokines and chemokines, as well as inhibit the activation of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-isopropylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide A is its relatively simple synthesis method, which makes it readily available for experimental use. Additionally, this compound A has been shown to have low toxicity in vitro and in vivo, making it a potentially safe therapeutic agent. However, one limitation of this compound A is its relatively low potency compared to other small molecule compounds, which may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(4-isopropylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide A. One area of interest is the development of more potent analogs of this compound A, which may have greater therapeutic potential. Another area of interest is the investigation of the mechanism of action of this compound A, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of this compound A in animal models and clinical trials.
Aplicaciones Científicas De Investigación
N-(4-isopropylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide A has been studied extensively for its potential therapeutic applications, particularly in the fields of cancer and inflammation. In cancer research, this compound A has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells. In inflammation research, this compound A has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines and chemokines.
Propiedades
IUPAC Name |
1-oxo-N-(4-propan-2-ylphenyl)-3,4-dihydroisochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-12(2)13-7-9-15(10-8-13)20-18(21)17-11-14-5-3-4-6-16(14)19(22)23-17/h3-10,12,17H,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEISJQVSFGMVLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-N-(4-{[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4079973.png)
![2-chloro-N-{1-[5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4079986.png)

![N'-[(4-fluorophenyl)sulfonyl]-N-methylbenzenecarboximidamide](/img/structure/B4079990.png)
![1-{3-[5-(2-furyl)-4-phenyl-1H-imidazol-1-yl]propyl}-3-methyl-1H-pyrazole](/img/structure/B4079995.png)
![5-(4-methoxyphenyl)-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-cyclohexen-1-one](/img/structure/B4079996.png)
![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}acetamide](/img/structure/B4080002.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-chlorophenyl)propanamide](/img/structure/B4080008.png)

![N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B4080029.png)
![2-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-[(4-methoxyphenoxy)methyl]ethyl acetate](/img/structure/B4080032.png)
![N-(4-chloro-3-{[4-(4-methylpyridin-2-yl)piperazin-1-yl]carbonyl}phenyl)acetamide](/img/structure/B4080047.png)
![3-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-propanol](/img/structure/B4080062.png)
